molecular formula C15H17N5O4S B10905481 methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10905481
M. Wt: 363.4 g/mol
InChI Key: ARPBUARBCVMMKU-UHFFFAOYSA-N
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Description

Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of enaminone intermediates with hydrazine derivatives under basic conditions . The reaction conditions often include the use of solvents like ethyl acetate and water, with bases such as potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process by providing better control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of both the sulfonyl and carboxylate functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O4S/c1-8-6-11(15(21)24-5)13-10(3)18-20(14(13)16-8)25(22,23)12-7-19(4)17-9(12)2/h6-7H,1-5H3

InChI Key

ARPBUARBCVMMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C)C(=O)OC

Origin of Product

United States

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